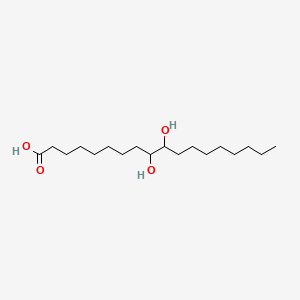

9,10-Dihydroxystearic acid

Beschreibung

9,10-Dihydroxystearic acid has been reported in Apis cerana and Trypanosoma brucei with data available.

structure given in first source; reaction product of 9,10-epoxystearic acid incubated with Vicia Sativa microsomes with or without NADPH

Eigenschaften

IUPAC Name |

9,10-dihydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACHUYIREGFMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870475 | |

| Record name | 9,10-Dihydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-87-6, 93923-70-7 | |

| Record name | 9,10-Dihydroxystearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dihydroxystearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dihydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydroxystearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9,10-Dihydroxystearic Acid: From Discovery to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dihydroxystearic acid (DHSA), a dihydroxy fatty acid derived from the oxidation of oleic acid, has garnered significant scientific interest due to its diverse biological activities. Initially characterized as a simple oxidation product, contemporary research has illuminated its roles in crucial cellular signaling pathways, implicating it as a modulator of metabolic and inflammatory responses. This technical guide provides a comprehensive overview of the discovery and history of DHSA, detailed experimental protocols for its synthesis, a compilation of its physicochemical and biological properties, and an in-depth exploration of its interactions with key signaling molecules, including Peroxisome Proliferator-Activated Receptors (PPARs) and the NLRP3 inflammasome. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and History

The history of this compound is intrinsically linked to the study of oleic acid oxidation. While the exact moment of its initial discovery is not pinpointed to a single event or individual, its presence as a product of oleic acid oxidation has been known for over a century. Early studies in the late 19th and early 20th centuries focused on the chemical transformation of unsaturated fatty acids.

A significant milestone in the study of DHSA was the work of Daniel Swern and his colleagues in the 1940s and 1950s. Their research extensively detailed methods for the hydroxylation of oleic acid to produce this compound, laying the groundwork for its efficient synthesis and subsequent investigation. A 1951 patent by Swern and Knight described a process for oxidizing oleic acid to produce DHSA, among other products.[1] Initially, DHSA was primarily of interest for its chemical properties and potential industrial applications. However, in recent decades, its biological significance has come to the forefront. Researchers have identified DHSA as an endogenous signaling molecule that can modulate key cellular pathways involved in metabolism and inflammation.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₆O₄ | [2][3] |

| Molecular Weight | 316.48 g/mol | [2][3] |

| CAS Number | 120-87-6 | [2][3] |

| Melting Point | 90-136 °C (Isomer dependent) | [4] |

| Boiling Point | 481.6 ± 25.0 °C at 760 mmHg | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Solubility | DMF: 25 mg/mL, DMSO: 10 mg/mL, Ethanol (B145695): 5 mg/mL, DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL | [2] |

Biological Activity

| Parameter | Observation | Concentration/Dosage | Model System | Reference(s) |

| PPARα Activation | Activates PPARα | 50-100 µM | CV-1 cells | [2] |

| PPARγ Activation | Activates PPARγ in a dose-dependent manner | 50-100 µM | CV-1 cells | [6] |

| Blood Glucose Levels | Decreases blood glucose levels | 4% in diet | High-fat diet-fed KKAy diabetic mice | [2][6] |

| Insulin (B600854) Sensitivity | Increases insulin sensitivity | 4% in diet | High-fat diet-fed KKAy diabetic mice | [2][6] |

| Body Weight | Decreases body weight | 4% in diet | High-fat diet-fed KKAy diabetic mice | [2] |

| NLRP3 Interaction | Shows strong interaction with NLRP3 (inflammasome) | Not specified | In silico molecular docking | [7] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of oleic acid. Several methods have been established, with variations in oxidizing agents and catalysts.

Synthesis via Performic Acid Oxidation

This method, based on the work of Swern et al., involves the in situ generation of performic acid from formic acid and hydrogen peroxide.

Materials:

-

Oleic acid

-

Formic acid (98-100%)

-

30% Hydrogen peroxide

-

3N Sodium hydroxide (B78521)

-

3N Hydrochloric acid

-

95% Ethanol

Procedure:

-

To a well-stirred mixture of oleic acid and formic acid at 25°C, slowly add 30% hydrogen peroxide.

-

Maintain the reaction temperature at 40°C. The reaction is mildly exothermic.

-

After the peroxide is consumed (approximately 1.5-4 hours), remove the formic acid by distillation under reduced pressure.

-

Heat the residue with an excess of 3N aqueous sodium hydroxide at 100°C for 1 hour to saponify the intermediate hydroxyformoxystearic acids.

-

Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring to precipitate the crude this compound.

-

Wash the solid product with hot water to remove residual salts.

-

Recrystallize the crude product from 95% ethanol to yield purified this compound.[8]

Synthesis via Potassium Permanganate (B83412) Oxidation

This method provides a route to erythro-9,10-dihydroxystearic acid.

Materials:

-

Oleic acid

-

Sodium hydroxide

-

1% Potassium permanganate solution

-

Sodium sulfite (B76179) or sodium disulfite

-

Concentrated hydrochloric acid

-

Petroleum ether (60-80°C)

-

Ethanol

Procedure:

-

Dissolve oleic acid in an aqueous solution of sodium hydroxide with heating to form a clear solution.

-

Cool the solution and add 1% potassium permanganate solution while maintaining the temperature at 10°C.

-

After 5 minutes, add solid sodium sulfite or sodium disulfite to reduce the excess potassium permanganate.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by filtration and wash with petroleum ether to remove unreacted oleic acid and other impurities.

-

Recrystallize the crude product from ethanol to obtain pure erythro-9,10-dihydroxystearic acid.[9]

Signaling Pathways

This compound has been identified as a signaling molecule that interacts with key regulators of metabolism and inflammation.

PPARα and PPARγ Activation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. DHSA has been shown to activate both PPARα and PPARγ.

-

PPARα Activation: As a PPARα agonist, DHSA can influence the expression of genes involved in fatty acid oxidation.[2] This includes genes encoding for enzymes required for the beta-oxidation of fatty acids in the mitochondria and peroxisomes.

-

PPARγ Activation: Activation of PPARγ by DHSA is particularly relevant to its effects on glucose metabolism.[6] PPARγ is a master regulator of adipogenesis and plays a crucial role in insulin sensitization. Its activation can lead to an increased expression of genes that promote glucose uptake and utilization in adipose tissue.

The downstream effects of PPAR activation by DHSA are illustrated in the following diagrams:

Interaction with the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases.

Recent in silico studies have suggested a strong interaction between this compound and the NLRP3 protein.[7] While the precise nature of this interaction (activation or inhibition) is still under investigation, the modulation of the NLRP3 inflammasome by fatty acids is an active area of research. Saturated fatty acids have been shown to activate the NLRP3 inflammasome, whereas unsaturated fatty acids can have an inhibitory effect.[9][10] Given that DHSA is a dihydroxy-saturated fatty acid, its effect could be complex. The potential interaction of DHSA with the NLRP3 inflammasome highlights its possible role in modulating inflammatory responses.

The canonical activation of the NLRP3 inflammasome is a two-step process, which could be a point of modulation by DHSA:

Conclusion and Future Directions

This compound has transitioned from being a mere curiosity of fatty acid chemistry to a recognized bioactive lipid with significant potential in modulating key metabolic and inflammatory pathways. Its ability to activate PPARα and PPARγ underscores its relevance in the context of metabolic diseases such as type 2 diabetes and dyslipidemia. Furthermore, its putative interaction with the NLRP3 inflammasome opens new avenues for its investigation as an immunomodulatory agent.

Future research should focus on elucidating the precise molecular mechanisms underlying the biological activities of DHSA. This includes identifying the specific downstream target genes regulated by DHSA-mediated PPAR activation and characterizing the exact nature of its interaction with the NLRP3 inflammasome. Further in vivo studies are warranted to validate the therapeutic potential of DHSA in various disease models. A deeper understanding of the structure-activity relationship of DHSA and its derivatives could also pave the way for the development of novel therapeutic agents for metabolic and inflammatory disorders.

References

- 1. pnas.org [pnas.org]

- 2. Fatty Acid Regulation of NLRP3 Inflammasome Activity [repository.cam.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lipid-protein interactions regulating the canonical and the non-canonical NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unsaturated fatty acids prevent activation of NLRP3 inflammasome in human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 9,10-Dihydroxystearic Acid in Plant Cutin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cuticle, a protective barrier covering the aerial surfaces of plants, is primarily composed of cutin, a complex polyester (B1180765) of fatty acids. Among the various cutin monomers, the C18 family, and specifically 9,10-dihydroxystearic acid (DHSA), are emerging as molecules with significant biological roles beyond structural components. This technical guide provides an in-depth analysis of the current understanding of this compound's function in plant cutin, with a focus on its biosynthesis, its role as a signaling molecule in plant defense, and the experimental protocols used for its study. Recent evidence strongly suggests that cutin monomers, released upon pathogen attack, can act as Damage-Associated Molecular Patterns (DAMPs), triggering a cascade of immune responses. This guide will detail the known signaling pathways and provide methodologies for their investigation, offering valuable insights for researchers in plant biology and professionals in drug development exploring novel pathways for disease resistance.

Introduction

The plant cuticle is the first line of defense against a multitude of environmental stresses, including pathogen invasion, UV radiation, and water loss. Its structural integrity is largely dependent on the composition of its primary polymeric component, cutin. Cutin is a heteropolymer predominantly made of C16 and C18 hydroxy and epoxy fatty acids. This compound, a derivative of oleic acid, is a key component of the C18 family of cutin monomers in many plant species. While its structural contribution to the cutin polymer has been long recognized, recent research has unveiled its potential role as a signaling molecule, actively participating in the plant's defense mechanisms. This guide synthesizes the current knowledge on the multifaceted role of this compound in plant biology.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that occurs in the epidermal cells of plants. The pathway begins with oleic acid (a C18:1 fatty acid) and involves key hydroxylation and epoxidation steps.

Key Enzymes and Reactions

-

ω-Hydroxylation: The initial step in the biosynthesis of many C18 cutin monomers is the hydroxylation of oleic acid at the terminal (ω) carbon, producing 18-hydroxyoleic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase [1].

-

Epoxidation: The double bond of 18-hydroxyoleic acid is then epoxidized to form 9,10-epoxy-18-hydroxy stearic acid. This epoxidation is also thought to be catalyzed by a cytochrome P450-dependent enzyme [1].

-

Hydration: The final step is the hydration of the epoxide ring of 9,10-epoxy-18-hydroxy stearic acid to yield 9,10,18-trihydroxystearic acid. However, the formation of this compound involves the hydration of 9,10-epoxystearic acid, a precursor that may not have undergone ω-hydroxylation. This hydration is catalyzed by an epoxide hydrolase [1]. Microsomal fractions from Vicia sativa seedlings have been shown to catalyze the NADPH-dependent ω-hydroxylation of this compound to 9,10,18-trihydroxystearic acid, indicating that hydroxylation can also occur after the formation of the dihydroxy structure[1].

Experimental Workflow for Biosynthesis Analysis

The following workflow outlines a general approach to studying the biosynthesis of this compound.

Quantitative Data on Cutin Composition

The abundance of this compound varies significantly among plant species and even between different tissues of the same plant. The following tables summarize the available quantitative data on the cutin composition of Arabidopsis thaliana, Solanum lycopersicum (tomato), and Zea mays (maize). It is important to note that many studies group dihydroxy fatty acids together, and specific quantification of this compound is often not provided.

| Plant Species | Organ | Major Cutin Monomers | This compound Content | Reference |

| Arabidopsis thaliana | Stem | octadeca-cis-6, cis-9-diene-1,18-dioate, 10,16-dihydroxy-palmitate | Not specifically quantified | [2] |

| Arabidopsis thaliana | Leaf | octadeca-cis-6, cis-9-diene-1,18-dioate, 10,16-dihydroxy-palmitate | Not specifically quantified | [2] |

| Solanum lycopersicum (Tomato) | Fruit Cuticle | 9(10),16-dihydroxyhexadecanoic acid | Present, but not individually quantified in most studies. One study on wild tomato species showed 9,10,18-trihydroxy octadecanoic acid accounts for 6-10% in some species. | [3][4] |

| Zea mays (Maize) | Leaf | Dihydroxyhexadecanoic acid, C18 hydroxy and hydroxy-epoxy acids | Released from leaves upon saponification, but specific quantitative data is limited. | [5][6][7] |

Note: The data presented is a summary of available literature. The methods of cutin analysis and quantification may vary between studies.

Biological Role of this compound as a Signaling Molecule

Upon pathogen attack, fungal enzymes such as cutinases can degrade the cutin polymer, releasing cutin monomers into the apoplast. These monomers can then be perceived by the plant as "danger" signals, or Damage-Associated Molecular Patterns (DAMPs), initiating a cascade of immune responses.

The DAMP Signaling Pathway

The perception of cutin monomers at the cell surface is thought to be mediated by receptor-like kinases (RLKs) , although a specific receptor for this compound has not yet been identified. L-type lectin domain-containing RLKs are potential candidates for perceiving such lipid-derived signals. Upon binding of the ligand, the RLK likely initiates a signaling cascade involving:

-

Calcium Influx: A rapid increase in cytosolic Ca2+ concentration.

-

Reactive Oxygen Species (ROS) Burst: Production of ROS, such as hydrogen peroxide (H2O2), by plasma membrane-localized NADPH oxidases.

-

Mitogen-Activated Protein Kinase (MAPK) Cascade Activation: Phosphorylation and activation of a MAPK cascade, which in turn phosphorylates downstream targets, including transcription factors.

-

Transcriptional Reprogramming: Changes in the expression of defense-related genes, leading to the production of antimicrobial compounds and reinforcement of the cell wall.

Experimental Protocols

Investigating the signaling role of this compound requires a suite of molecular and biochemical assays. Detailed protocols for some of the key experiments are provided below.

Cutin Monomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the depolymerization of cutin and subsequent analysis of the resulting monomers.

Materials:

-

Plant tissue (e.g., leaves, fruit peels)

-

Chloroform (B151607), Methanol (B129727), Sulfuric acid

-

Sodium methoxide (B1231860) solution

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

-

Pyridine

-

Internal standard (e.g., methyl heptadecanoate)

-

GC-MS system

Procedure:

-

Delipidation: Thoroughly wash and dry the plant tissue. Extract soluble waxes by immersing the tissue in chloroform:methanol (2:1, v/v) with agitation. Repeat until the solvent remains clear.

-

Depolymerization: Dry the delipidated tissue and subject it to transesterification with 3 N methanolic-HCl or sodium methoxide in methanol at 60-80°C for several hours to overnight.

-

Extraction of Monomers: After cooling, add water and extract the fatty acid methyl esters with chloroform or hexane.

-

Derivatization: Evaporate the solvent and derivatize the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters by reacting with BSTFA in pyridine.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable column (e.g., DB-5ms) and temperature program to separate the monomers. Identify the peaks based on their mass spectra and retention times compared to standards. Quantify the amount of each monomer relative to the internal standard.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the production of ROS in plant tissues in response to elicitors.

Materials:

-

Plant leaf discs

-

Luminol (B1675438), Horseradish peroxidase (HRP)

-

This compound solution (elicitor)

-

Microplate luminometer

Procedure:

-

Tissue Preparation: Cut small discs from mature plant leaves and float them on water overnight in a 96-well plate to reduce wounding-induced ROS.

-

Assay Solution: Prepare an assay solution containing luminol and HRP in a suitable buffer.

-

Measurement: Replace the water with the assay solution. Measure the background luminescence for a few minutes.

-

Elicitation: Add the this compound solution to each well to the desired final concentration.

-

Data Acquisition: Immediately start measuring the luminescence in a microplate luminometer, taking readings every 1-2 minutes for at least 30-60 minutes. An increase in luminescence indicates ROS production.

MAPK Activation Assay

This assay detects the phosphorylation and activation of MAPKs using immunoblotting.

Materials:

-

Plant seedlings or leaf discs

-

This compound solution (elicitor)

-

Protein extraction buffer

-

Anti-phospho-p44/42 MAPK (Erk1/2) antibody

-

SDS-PAGE and western blotting equipment

Procedure:

-

Treatment: Treat plant seedlings or leaf discs with the this compound solution for various time points (e.g., 0, 5, 15, 30 minutes).

-

Protein Extraction: Immediately freeze the tissue in liquid nitrogen and grind to a fine powder. Extract total proteins using a suitable extraction buffer containing phosphatase and protease inhibitors.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane and probe it with a primary antibody that specifically recognizes the phosphorylated (active) form of MAPKs (e.g., anti-phospho-p44/42 MAPK).

-

Visualization: Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the activated MAPKs. An increase in the band intensity corresponding to the expected molecular weight of the MAPK indicates activation.

Calcium Influx Assay

This assay measures changes in intracellular calcium concentration using fluorescent dyes.

Materials:

-

Plant protoplasts or intact roots

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)

-

This compound solution (elicitor)

-

Fluorescence microscope or plate reader

Procedure:

-

Dye Loading: Incubate the plant protoplasts or roots with the calcium indicator dye in the dark. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.

-

Washing: Wash the cells or tissue to remove excess extracellular dye.

-

Measurement: Mount the sample on a fluorescence microscope or place it in a fluorescence plate reader.

-

Elicitation: Add the this compound solution and immediately start recording the fluorescence.

-

Data Analysis: For ratiometric dyes like Fura-2 and Indo-1, measure the fluorescence emission at two different wavelengths and calculate the ratio. An increase in the ratio indicates an increase in intracellular calcium concentration.

Conclusion and Future Perspectives

This compound, a key component of the plant cutin, is increasingly recognized for its role beyond a mere structural element. The evidence for cutin monomers acting as DAMPs to trigger plant immunity is compelling, opening up new avenues for understanding plant-pathogen interactions. While the specific signaling activity of this compound requires further direct investigation, the experimental frameworks outlined in this guide provide the necessary tools for such studies.

Future research should focus on:

-

Specific quantification of this compound in the cutin of a wider range of plant species and under different stress conditions.

-

Identification of the specific receptor(s) that perceive this compound and other cutin monomers.

-

Elucidation of the complete signaling cascade from receptor activation to the downstream transcriptional changes.

-

Exploring the potential of this compound and its derivatives as novel, natural plant defense activators for agricultural applications.

A deeper understanding of the biological role of this compound will not only advance our fundamental knowledge of plant biology but also hold promise for the development of innovative strategies to enhance crop resilience and sustainability.

References

- 1. xpublication.com [xpublication.com]

- 2. Receptor-like cytoplasmic kinases mediated signaling in plant immunity: convergence and divergence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The fruit cuticles of wild tomato species exhibit architectural and chemical diversity, providing a new model for studying the evolution of cuticle function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cutin polymer matrix undergoes a fine architectural tuning from early tomato fruit development to ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure‐function analysis of the maize bulliform cell cuticle and its potential role in dehydration and leaf rolling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

9,10-Dihydroxystearic Acid: A Novel Signaling Molecule in Metabolic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dihydroxystearic acid (9,10-diHSA), a dihydroxy fatty acid derived from oleic acid, is emerging as a significant signaling molecule with potent effects on metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of 9,10-diHSA, focusing on its role in glucose metabolism, insulin (B600854) sensitivity, and its potential as a therapeutic target. This document details the molecular mechanisms of action, including the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and putative signaling through the G-protein coupled receptor GPR132. Furthermore, this guide presents detailed experimental protocols for key assays, quantitative data from preclinical studies, and visual representations of the relevant signaling and biosynthetic pathways to facilitate further research and drug development in the field of metabolic diseases.

Introduction

Metabolic disorders, including type 2 diabetes and obesity, represent a growing global health crisis. The identification of endogenous signaling molecules that regulate metabolic homeostasis is crucial for the development of novel therapeutic strategies. This compound (9,10-diHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, has been identified as a bioactive lipid with promising metabolic benefits.[1][2] This document serves as a technical resource, consolidating the current knowledge on 9,10-diHSA's role as a signaling molecule in metabolic pathways.

Biosynthesis of this compound

9,10-diHSA is synthesized in mammals from the abundant monounsaturated fatty acid, oleic acid, through a two-step enzymatic process involving cytochrome P450 (CYP) enzymes and soluble epoxide hydrolase (sEH).[3][4]

-

Step 1: Epoxidation: Cytochrome P450 epoxygenases, such as CYP2J2, CYP2C8, and CYP2C9, catalyze the epoxidation of the double bond in oleic acid to form 9,10-epoxystearic acid (also known as 9,10-EpOME).[3]

-

Step 2: Hydrolysis: The epoxide ring of 9,10-epoxystearic acid is then hydrolyzed by soluble epoxide hydrolase (sEH) to yield this compound.[3]

Molecular Mechanisms of Action

9,10-diHSA exerts its effects on metabolic pathways through multiple mechanisms, primarily involving the nuclear receptor PPARγ and the G-protein coupled receptor GPR132.

Activation of PPARγ

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity. 9,10-diHSA has been shown to be a ligand for PPARγ, activating it in a dose-dependent manner.[1][2]

-

Mechanism: Upon binding to 9,10-diHSA, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.

-

Downstream Effects: Activation of PPARγ by 9,10-diHSA is believed to contribute to its beneficial effects on glucose tolerance and insulin sensitivity.[1] This includes the regulation of genes involved in glucose uptake (e.g., GLUT4), fatty acid metabolism, and adipokine secretion.

GPR132 (G2A) Signaling

GPR132, also known as G2A, is a G-protein coupled receptor that has been identified as a receptor for oxidized fatty acids, such as 9-hydroxyoctadecadienoic acid (9-HODE), a molecule structurally similar to 9,10-diHSA.[5][6] While direct binding of 9,10-diHSA to GPR132 requires further confirmation, the structural similarity suggests it is a plausible target. Activation of GPR132 can lead to various downstream signaling cascades.

-

Potential Mechanism: As a Gq-coupled receptor, GPR132 activation would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] GPR132 has also been shown to couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[8]

Quantitative Data

The metabolic effects of 9,10-diHSA have been quantified in both in vitro and in vivo studies.

Table 1: In Vitro PPARγ Activation by 9,10-diHSA

| Concentration (µM) | PPARγ Activation | Cell Line | Notes | Reference |

| 5-20 | No significant activation | CV-1 | - | [1][2] |

| 50 | Dose-dependent | CV-1 | Activation observed | [1][2] |

| 100 | activation | CV-1 | Activation is lower than rosiglitazone (B1679542) | [1][2] |

Table 2: In Vivo Effects of 9,10-diHSA in KKAy Diabetic Mice

| Treatment Group | Blood Glucose (0.5h post-glucose) | Blood Glucose (1h post-glucose) | Area Under Glucose Curve | Insulin Sensitivity (0.5h & 1h post-insulin) | Body Weight | Reference |

| 4% DHSA Diet | Significantly lower | Significantly lower | Significantly lower | Significantly higher (lower blood glucose) | Significantly lower | [1][3] |

| 2% DHSA Diet | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference | [1][3] |

| 4% Olive Oil Diet | Control | Control | Control | Control | Control | [1][3] |

| 4% Corn Oil Diet | Control | Control | Control | Control | Control | [1][3] |

Note: Specific mean and standard deviation values for blood glucose levels were not available in the cited English abstract. The results are presented as reported by the authors.[1][3]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in KKAy Mice

This protocol is based on the methodology described for metabolic studies in KKAy mice.[1][9]

Objective: To assess the effect of 9,10-diHSA on glucose tolerance.

Materials:

-

Male KKAy mice

-

High-fat diet (control)

-

High-fat diet supplemented with 2% or 4% 9,10-diHSA

-

Glucose solution (2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needle

Procedure:

-

Acclimatize 48 male KKAy mice for one week.

-

Randomly divide the mice into four groups (n=12 per group): 4% DHSA, 2% DHSA, 4% Olive Oil (control), and 4% Corn Oil (control).

-

Feed the mice their respective diets for 5 weeks.

-

After 5 weeks, fast the mice overnight (12-16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer a 2 g/kg body weight glucose solution via oral gavage.

-

Measure blood glucose levels at 30, 60, and 120 minutes post-gavage.

-

Calculate the area under the curve (AUC) for glucose concentration over time.

PPARγ Transactivation Assay

This protocol describes a luciferase reporter assay to measure the activation of PPARγ in response to 9,10-diHSA.[10][11][12]

Objective: To quantify the dose-dependent activation of PPARγ by 9,10-diHSA.

Materials:

-

CV-1 cells (or other suitable cell line, e.g., HEK293)

-

DMEM with 10% FBS

-

PPARγ expression vector

-

Luciferase reporter vector with PPREs

-

Transfection reagent (e.g., Lipofectamine)

-

9,10-diHSA stock solution in DMSO

-

Rosiglitazone (positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed CV-1 cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of 9,10-diHSA (e.g., 5, 10, 20, 50, 100 µM), rosiglitazone (positive control), or DMSO (vehicle control).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for differences in transfection efficiency and cell number.

Potential Therapeutic Implications and Future Directions

The ability of 9,10-diHSA to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes highlights its potential as a therapeutic agent.[1] Its dual mechanism of action through PPARγ activation and potential GPR132 signaling offers a multi-faceted approach to metabolic regulation.

Future research should focus on:

-

Elucidating the GPR132 signaling pathway: Confirming the direct binding of 9,10-diHSA to GPR132 and delineating the complete downstream signaling cascade is a critical next step.

-

Investigating effects on brown adipose tissue (BAT): While not yet directly demonstrated, the role of other FAHFAs in thermogenesis suggests that 9,10-diHSA may also activate BAT, providing another avenue for improving metabolic health.

-

Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of 9,10-diHSA is essential for its development as a drug.

-

Clinical trials: Ultimately, human clinical trials are needed to validate the safety and efficacy of 9,10-diHSA in patients with metabolic disorders.

Conclusion

This compound is a promising endogenous signaling molecule with significant potential for the treatment of metabolic diseases. Its ability to improve insulin sensitivity and glucose metabolism through the activation of PPARγ and potentially GPR132 makes it an attractive target for further investigation and drug development. The detailed protocols and data presented in this technical guide provide a foundation for researchers to explore the full therapeutic potential of this novel bioactive lipid.

References

- 1. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 [pubmed.ncbi.nlm.nih.gov]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo induction of brown adipocyte uncoupling protein (thermogenin) by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic Ca2+ Responses by Gαi- and Gαq-coupled G-protein-coupled Receptors Require a Single PLCβ Isoform That Is Sensitive to Both Gβγ and Gαq - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beckman.com [beckman.com]

- 10. korambiotech.com [korambiotech.com]

- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nutraceuticals in Brown Adipose Tissue Activation [mdpi.com]

9,10-Dihydroxystearic Acid: An Endogenous Mammalian Metabolite with Key Signaling Roles

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Focus: Endogenous Nature and Biological Functionality of 9,10-Dihydroxystearic Acid in Mammals

Abstract

This compound (9,10-DHSA) is an oxidized lipid metabolite derived from oleic acid, the most abundant monounsaturated fatty acid in mammals. Historically viewed as a simple product of fatty acid oxidation, emerging evidence now firmly establishes 9,10-DHSA as an endogenous metabolite in mammalian systems. Its synthesis is orchestrated by a sequential enzymatic cascade involving cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH). Beyond its mere presence, 9,10-DHSA exhibits significant biological activity, notably as an activator of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis. This technical guide provides an in-depth exploration of the endogenous nature of 9,10-DHSA in mammals, detailing its biosynthetic pathway, methods for its quantification, and its role as a signaling molecule. This document is intended to serve as a comprehensive resource for researchers in lipid biology, metabolic diseases, and drug discovery.

Endogenous Biosynthesis of this compound

The production of 9,10-DHSA in mammals is a two-step enzymatic process initiated from oleic acid (Figure 1).

Step 1: Epoxidation of Oleic Acid by Cytochrome P450 Monooxygenases

The first and rate-limiting step is the epoxidation of the double bond in oleic acid to form cis-9,10-epoxystearic acid. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases.[1] Studies have shown that liver microsomes from various mammalian species, including rats, rabbits, and humans, can perform this conversion, highlighting the conserved nature of this pathway.[1] While multiple CYP isoforms can metabolize fatty acids, specific isoforms such as CYP2C9 and CYP2J2 have been implicated in the epoxidation of unsaturated fatty acids, including oleic acid.[2][3]

Step 2: Hydrolysis of cis-9,10-Epoxystearic Acid by Soluble Epoxide Hydrolase

The resulting epoxide is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to form threo-9,10-dihydroxystearic acid.[4][5] Mammalian sEH is ubiquitously expressed, with high levels found in the liver and other tissues. The hydrolysis of fatty acid epoxides is a critical step in regulating their biological activity, as the diol products often have distinct signaling properties from their epoxide precursors.[6] The stereochemical features of this hydrolysis have been characterized in rat liver, confirming the endogenous production of 9,10-DHSA.[4][5]

Quantitative Analysis of Endogenous this compound

The confirmation of 9,10-DHSA as an endogenous metabolite has been substantiated by the development of sensitive analytical methods for its detection and quantification in biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose.[7]

Table 1: Summary of Quantitative Data for Endogenous Hydroxystearic Acids

| Analyte | Matrix | Species | Concentration/Level | Method | Reference |

| 9- and 10-Hydroxystearic acids | Cell extracts (Colonic Neoplasms) | Human | Detected and quantified (free and conjugated fractions) | GC-MS | [7] |

| Palmitoleic acid (16:1n-7) | Adipose tissue | Human | Mean: 16.5% of total fatty acids | Gas-liquid chromatography | [8] |

| Oleic acid (18:1n-9) | Adipose tissue | Human | Mean: 44.8% of total fatty acids | Gas-liquid chromatography | [8] |

| Palmitic acid (16:0) | Adipose tissue | Human | Mean: 21.8% of total fatty acids | Gas-liquid chromatography | [8] |

| Stearic acid (18:0) | Adipose tissue | Human | Mean: 3.5% of total fatty acids | Gas-liquid chromatography | [8] |

| Various Free Fatty Acids | Plasma | Human | C16:0: 66.44 nmol/mL, C18:1: 38.91 nmol/mL, C18:0: 18.92 nmol/mL | LC-HRMS | [9] |

| Docosahexaenoic acid (DHA) | Brain | Rat | ~2.5 mg/g wet weight | Not specified | [10][11] |

Note: Specific quantitative data for endogenous 9,10-DHSA levels in various tissues and plasma are not yet widely available in the literature. The table includes data on related fatty acids to provide context on the lipid composition of these tissues.

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the method described by Bertucci et al. (2002) for the analysis of 9- and 10-hydroxystearic acids in cellular extracts.[7]

I. Sample Preparation and Lipid Extraction:

-

Harvest cultured cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in a known volume of phosphate-buffered saline (PBS).

-

Perform lipid extraction using a modified Folch method with a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

-

Add an internal standard (e.g., a deuterated analog of DHSA) to the extraction solvent for accurate quantification.

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

II. Saponification and Derivatization:

-

To analyze both free and esterified 9,10-DHSA, perform saponification of the lipid extract using methanolic NaOH.

-

Acidify the sample and extract the free fatty acids with an organic solvent.

-

Derivatize the hydroxyl and carboxyl groups to increase volatility for GC-MS analysis. This typically involves a two-step process:

-

Esterification of the carboxylic acid group to form a methyl ester using a reagent like diazomethane (B1218177) or BF3-methanol.

-

Silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

III. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature gradient program to achieve optimal separation of the analytes.

-

The mass spectrometer is typically operated in electron impact (EI) or chemical ionization (CI) mode.

-

For quantitative analysis, selected ion monitoring (SIM) is used to monitor specific fragment ions of the derivatized 9,10-DHSA and the internal standard.

-

Construct a calibration curve using known concentrations of derivatized 9,10-DHSA standard to quantify the endogenous levels in the sample.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Reporter Gene Assay

This protocol provides a general framework for assessing the activation of PPARγ by 9,10-DHSA using a luciferase reporter assay. Specific details may vary depending on the cell line and reporter construct used.[12][13][14][15]

I. Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T, HepG2, or CV-1) in appropriate growth medium.

-

Co-transfect the cells with two plasmids:

-

A plasmid expressing the ligand-binding domain (LBD) of human or mouse PPARγ fused to a DNA-binding domain (e.g., GAL4).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the corresponding DNA-binding domain (e.g., a GAL4 upstream activation sequence).

-

-

Include a co-transfection with a plasmid expressing a constitutively active reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

II. Treatment with 9,10-DHSA:

-

After transfection, seed the cells into a multi-well plate.

-

Prepare a series of dilutions of 9,10-DHSA in the appropriate cell culture medium. A concentration range of 1 to 100 µM is a reasonable starting point based on previous studies.[16]

-

Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control (a known PPARγ agonist like rosiglitazone).

-

Remove the culture medium from the cells and add the medium containing the different concentrations of 9,10-DHSA or controls.

-

Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

III. Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Measure the activity of the co-transfected normalization reporter (e.g., β-galactosidase).

-

Normalize the luciferase activity to the activity of the internal control reporter.

-

Plot the normalized luciferase activity as a function of the 9,10-DHSA concentration to determine the dose-response relationship and the EC50 value.

Signaling Pathways of this compound

The primary signaling role of 9,10-DHSA identified to date is its ability to activate the nuclear receptor PPARγ.[16]

Activation of PPARγ

PPARγ is a ligand-activated transcription factor that plays a pivotal role in regulating glucose homeostasis, lipid metabolism, and inflammation. Upon binding to a ligand such as 9,10-DHSA, PPARγ undergoes a conformational change, leading to the recruitment of co-activator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARγ by 9,10-DHSA has been demonstrated to improve glucose tolerance and insulin (B600854) sensitivity in animal models of diabetes.[16] This suggests that endogenous 9,10-DHSA may function as a signaling molecule to help maintain metabolic balance.

Conclusion and Future Directions

The recognition of this compound as an endogenous metabolite in mammals marks a significant advancement in our understanding of lipid metabolism and signaling. Its biosynthesis from the abundant precursor oleic acid via a defined enzymatic pathway, coupled with its ability to activate the key metabolic regulator PPARγ, positions 9,10-DHSA as a molecule of considerable interest for both basic and translational research.

Future research should focus on several key areas:

-

Comprehensive Quantification: Establishing a detailed profile of endogenous 9,10-DHSA levels across a wide range of mammalian tissues and in various physiological and pathological states.

-

Elucidation of Specific CYP Isoforms: Identifying the specific cytochrome P450 enzymes responsible for the initial epoxidation of oleic acid in different tissues.

-

Exploration of Additional Signaling Roles: Investigating potential interactions of 9,10-DHSA with other cellular receptors and signaling pathways beyond PPARγ.

-

Therapeutic Potential: Evaluating the pharmacological potential of 9,10-DHSA and its synthetic analogs for the treatment of metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.

This technical guide provides a foundational understanding of 9,10-DHSA as an endogenous mammalian metabolite. It is hoped that this resource will stimulate further investigation into the multifaceted roles of this intriguing lipid molecule in health and disease.

References

- 1. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epoxidation of C18 unsaturated fatty acids by cytochromes P4502C2 and P4502CAA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric binding and metabolism of polyunsaturated fatty acids (PUFAs) by CYP2J2 epoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereochemical features of the hydrolysis of 9,10-epoxystearic acid catalysed by plant and mammalian epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adipose tissue palmitoleic acid and obesity in humans: does it behave as a lipokine?1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Threshold changes in rat brain docosahexaenoic acid incorporation and concentration following graded reductions in dietary alpha-linolenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Threshold changes in rat brain docosahexaenoic acid incorporation and concentration following graded reductions in dietary alpha-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of naturally occurring 9,10-Dihydroxystearic acid (erythro vs. threo)

An In-depth Examination of the Erythro vs. Threo Isomers for Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydroxystearic acid (DHSA) is a C18 saturated fatty acid bearing hydroxyl groups at the 9th and 10th carbon positions. The presence of two chiral centers at these positions gives rise to two diastereomeric pairs of enantiomers: the erythro and threo forms. The stereochemistry of naturally occurring DHSA has been a subject of investigation, with different isomers identified in various biological sources. This technical guide provides a comprehensive overview of the stereochemistry of naturally occurring this compound, focusing on the distinction between the erythro and threo isomers, their quantitative properties, relevant experimental protocols, and their interaction with cellular signaling pathways.

Stereochemistry: Erythro vs. Threo

The terms erythro and threo are used to describe the relative configuration of adjacent chiral centers. In the context of this compound, when the carbon chain is drawn in a Fischer projection, the erythro isomer has the two hydroxyl groups on opposite sides, while the threo isomer has them on the same side.

Naturally, the (+)-threo isomer of this compound has been identified in certain fungi, notably in species of Claviceps, such as Claviceps purpurea. In contrast, the enzymatic hydrolysis of cis-9,10-epoxystearic acid in plants, for instance by soybean epoxide hydrolase, stereospecifically yields threo-9R,10R-dihydroxystearic acid. This highlights that the stereochemical outcome of DHSA in nature is dependent on its biosynthetic origin.

Quantitative Data Presentation

A summary of the key quantitative data for the erythro and threo isomers of this compound is presented in the table below for ease of comparison.

| Property | rac-erythro-9,10-Dihydroxystearic Acid | rac-threo-9,10-Dihydroxystearic Acid |

| Molecular Formula | C₁₈H₃₆O₄ | C₁₈H₃₆O₄ |

| Molecular Weight | 316.48 g/mol | 316.48 g/mol |

| Melting Point | 80-85 °C[1] | 92-94 °C |

| Solubility | Soluble in ethanol (B145695), chloroform, and dichloromethane.[1] | Soluble in DMSO and Methanol (with sonication). |

| Appearance | White solid[1] | White to off-white solid. |

| Optical Rotation [α]ᴅ | Optically active enantiomers exist, but racemic mixture is 0°. Specific rotation for (+)-erythro is reported as +23.6°. | Optically active enantiomers exist, but racemic mixture is 0°. Specific rotation for (+)-threo is reported as +22.8°. |

Experimental Protocols

Synthesis of erythro-9,10-Dihydroxystearic Acid from Oleic Acid

This protocol describes the synthesis of the erythro isomer via the hydroxylation of oleic acid.

Materials:

-

Oleic acid (technical grade, ~90%)

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium sulfite (B76179) or sodium bisulfite

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (95%)

-

Petroleum ether (60-80 °C)

-

Ice-cold water

-

Magnetic stir bar and stirrer/hotplate

-

Beakers, filtration apparatus

Procedure:

-

Saponification: Dissolve 314 mg (7.85 mmol) of NaOH in 32 mL of water in a 500 mL beaker with a magnetic stir bar. Add 314 mg (1.00 mmol) of oleic acid and heat the mixture with stirring until a clear solution is formed.

-

Hydroxylation: To the saponified solution, add 250 mL of ice-cold water. While stirring at 10 °C, add 25 mL of a 1% potassium permanganate solution within 1 minute.

-

Reduction of Excess Permanganate: After 5 minutes, add solid sodium sulfite or sodium bisulfite in small portions until the purple color of the permanganate disappears.

-

Acidification: Acidify the solution with 9.5 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate of crude erythro-9,10-dihydroxystearic acid will form.

-

Purification:

-

Collect the precipitate by suction filtration and dry.

-

Wash the crude product with 50 mL of petroleum ether (60-80 °C) and dry under reduced pressure.

-

Powder the dried product and digest it with 100-150 mL of petroleum ether to remove unreacted saturated fatty acids.

-

Collect the insoluble dihydroxystearic acid by filtration.

-

Recrystallize the purified product from ethanol to obtain colorless crystals of erythro-9,10-dihydroxystearic acid.[2]

-

Enzymatic Synthesis of threo-9,10-Dihydroxystearic Acid

This protocol outlines the enzymatic synthesis of the threo isomer using soybean epoxide hydrolase.

Materials:

-

cis-9,10-Epoxystearic acid (substrate)

-

Soybean epoxide hydrolase (crude extract or purified enzyme)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Chromatography system for purification (e.g., silica (B1680970) gel column chromatography)

Procedure:

-

Enzyme Preparation: Prepare a crude extract or use a purified form of soybean epoxide hydrolase.

-

Enzymatic Reaction:

-

Dissolve cis-9,10-epoxystearic acid in a minimal amount of a water-miscible organic solvent and add it to the phosphate buffer.

-

Initiate the reaction by adding the soybean epoxide hydrolase preparation.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC or HPLC.

-

-

Work-up and Extraction:

-

Stop the reaction by acidifying the mixture to pH 2-3 with dilute HCl.

-

Extract the product, threo-9,10-dihydroxystearic acid, with an organic solvent like ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.

-

-

Purification: Purify the crude product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure threo-9,10-dihydroxystearic acid.

Signaling Pathway Activation

This compound has been shown to be a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[3][4] The activation of PPARs by fatty acids like DHSA plays a crucial role in cellular metabolic regulation.

PPAR Activation Workflow

The following diagram illustrates the general mechanism of PPAR activation by a fatty acid ligand such as this compound.

Caption: PPAR activation by this compound.

Mechanism Description:

-

Cellular Uptake and Binding: this compound enters the cell and binds to a Fatty Acid Binding Protein (FABP) in the cytoplasm.

-

Nuclear Translocation: The DHSA-FABP complex facilitates the transport of the fatty acid into the nucleus.

-

Ligand Binding and Receptor Activation: In the nucleus, DHSA binds to the ligand-binding domain of a Peroxisome Proliferator-Activated Receptor (PPAR), which exists as a heterodimer with the Retinoid X Receptor (RXR). Prior to ligand binding, the PPAR/RXR heterodimer is associated with a co-repressor complex, inhibiting gene transcription.

-

Conformational Change and Co-activator Recruitment: Ligand binding induces a conformational change in the PPAR, leading to the dissociation of the co-repressor complex and the recruitment of a co-activator complex.

-

Gene Transcription: The activated PPAR/RXR heterodimer, along with the co-activator complex, binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in various metabolic processes, including fatty acid oxidation, leading to improved glucose tolerance and insulin (B600854) sensitivity.[3]

Conclusion

The stereochemistry of this compound is a critical determinant of its natural occurrence and biological activity. While the threo isomer is found in certain natural sources like Claviceps purpurea, both erythro and threo isomers can be synthesized and have been shown to interact with important cellular signaling pathways, such as the PPAR pathway. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these fascinating molecules.

References

- 1. erythro-9,10-Dihydroxystearic acid [chembk.com]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. cusabio.com [cusabio.com]

- 4. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Anti-Inflammatory Properties of 9,10-Dihydroxystearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigation into the anti-inflammatory properties of 9,10-Dihydroxystearic acid (9,10-DHSA), a dihydroxylated fatty acid derived from oleic acid. While direct and extensive research on the anti-inflammatory activity of 9,10-DHSA is nascent, this document synthesizes the existing knowledge on related compounds and outlines a detailed experimental framework to elucidate its potential therapeutic value. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring 9,10-DHSA as a novel anti-inflammatory agent. We will delve into its known biological activities, propose a mechanism of action centered around PPAR agonism and subsequent modulation of key inflammatory signaling pathways, and provide detailed protocols for its investigation.

Introduction to this compound (9,10-DHSA)

This compound (9,10-DHSA) is a saturated fatty acid with the chemical formula C₁₈H₃₆O₄.[1] It is an oxidation product of oleic acid, a monounsaturated omega-9 fatty acid abundant in various animal and vegetable fats. The introduction of two hydroxyl groups at the 9th and 10th carbon positions distinguishes it from its precursor and suggests the potential for unique biological activities.

Chemical and Physical Properties of 9,10-DHSA

| Property | Value |

| Molecular Formula | C₁₈H₃₆O₄ |

| Molecular Weight | 316.5 g/mol [1] |

| IUPAC Name | 9,10-dihydroxyoctadecanoic acid[1] |

| CAS Number | 120-87-6 |

| Appearance | Crystalline solid |

Postulated Anti-Inflammatory Mechanism of 9,10-DHSA

While direct studies on the anti-inflammatory mechanism of 9,10-DHSA are limited, its known role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist provides a strong basis for a proposed mechanism of action. PPARs are nuclear receptors that play crucial roles in the regulation of lipid metabolism and inflammation.[2] Activation of PPARs, particularly PPAR-α and PPAR-γ, has been shown to exert anti-inflammatory effects by antagonizing pro-inflammatory signaling pathways such as NF-κB and MAPK.

A study on a structurally related compound, 9-hydroxy-10-palmitoyloxystearic acid (9-POHSA), demonstrated its ability to inhibit LPS-induced TNF-α expression and NF-κB p65 subunit translocation in rat hepatocytes. This provides compelling evidence that hydroxylated fatty acids can indeed modulate inflammatory responses.

Proposed Experimental Investigation

To systematically evaluate the anti-inflammatory properties of 9,10-DHSA, a series of in vitro experiments are proposed. The following workflow outlines the key stages of this investigation.

// Nodes start [label="Start: Hypothesis\n9,10-DHSA has anti-inflammatory properties", shape=ellipse, fillcolor="#FBBC05"]; cytotoxicity [label="1. Cytotoxicity Assessment\n(MTT Assay)"]; inflammation_model [label="2. In Vitro Inflammation Model\n(LPS-stimulated RAW 264.7 Macrophages)"]; cytokine_analysis [label="3. Cytokine Production Analysis\n(ELISA for TNF-α, IL-6, IL-1β)"]; pathway_analysis [label="4. Signaling Pathway Investigation\n(Western Blot for NF-κB & MAPK pathways)"]; enzyme_analysis [label="5. Inflammatory Enzyme Expression\n(Western Blot for iNOS & COX-2)"]; data_analysis [label="6. Data Analysis & Interpretation"]; conclusion [label="Conclusion:\nEvaluate anti-inflammatory potential of 9,10-DHSA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cytotoxicity; cytotoxicity -> inflammation_model [label="Determine non-toxic concentrations"]; inflammation_model -> cytokine_analysis; inflammation_model -> pathway_analysis; inflammation_model -> enzyme_analysis; cytokine_analysis -> data_analysis; pathway_analysis -> data_analysis; enzyme_analysis -> data_analysis; data_analysis -> conclusion; }

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments outlined in the proposed workflow.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells will be pre-treated with various concentrations of 9,10-DHSA (dissolved in a suitable solvent like DMSO, with final solvent concentration kept below 0.1%) for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of 9,10-DHSA for subsequent experiments.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 9,10-DHSA (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability will be expressed as a percentage of the control (vehicle-treated) cells.

-

Measurement of Cytokine Production (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) will be used to quantify the levels of pro-inflammatory cytokines in the cell culture supernatants.

-

Principle: A sandwich ELISA uses two antibodies that bind to different epitopes on the target cytokine. One antibody is coated on the plate to capture the cytokine, and the other, conjugated to an enzyme, is used for detection.

-

Protocol (General):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, or IL-1β) and incubate overnight.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Add cell culture supernatants (collected after treatment with 9,10-DHSA and/or LPS) and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blot Analysis for Signaling Proteins and Inflammatory Enzymes

Western blotting will be used to assess the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, as well as the expression of iNOS and COX-2.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Protocol (General):

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-p38, p38, iNOS, COX-2, and a loading control like β-actin).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities using densitometry software.

-

Expected Outcomes and Data Presentation

The data generated from these experiments will be crucial in determining the anti-inflammatory potential of 9,10-DHSA. The expected outcomes and their presentation are outlined below.

Table 1: Effect of 9,10-DHSA on the Viability of RAW 264.7 Macrophages

| Concentration of 9,10-DHSA (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | Data to be filled |

| 5 | Data to be filled |

| 10 | Data to be filled |

| 25 | Data to be filled |

| 50 | Data to be filled |

| 100 | Data to be filled |

Table 2: Effect of 9,10-DHSA on LPS-Induced Pro-Inflammatory Cytokine Production in RAW 264.7 Macrophages

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | Data to be filled | Data to be filled | Data to be filled |

| LPS (1 µg/mL) | Data to be filled | Data to be filled | Data to be filled |

| LPS + 9,10-DHSA (1 µM) | Data to be filled | Data to be filled | Data to be filled |

| LPS + 9,10-DHSA (5 µM) | Data to be filled | Data to be filled | Data to be filled |

| LPS + 9,10-DHSA (10 µM) | Data to be filled | Data to be filled | Data to be filled |

Table 3: Effect of 9,10-DHSA on the Expression of Key Inflammatory Proteins in LPS-Stimulated RAW 264.7 Macrophages (Relative Densitometry Units)

| Treatment | p-p65/p65 Ratio | p-p38/p38 Ratio | iNOS Expression | COX-2 Expression |

| Control | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| LPS (1 µg/mL) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| LPS + 9,10-DHSA (10 µM) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

Conclusion and Future Directions

This technical guide outlines a systematic approach to investigate the anti-inflammatory properties of 9,10-DHSA. Based on the known activities of related hydroxylated fatty acids and PPAR agonists, it is hypothesized that 9,10-DHSA will exhibit anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory cytokines and enzymes. The successful execution of the proposed experiments will provide crucial data to validate this hypothesis and establish a foundation for further pre-clinical and clinical development of 9,10-DHSA as a novel therapeutic agent for inflammatory diseases. Future in vivo studies using animal models of inflammation will be essential to confirm the in vitro findings and to evaluate the safety and efficacy of 9,10-DHSA in a more complex biological system.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 9,10-Dihydroxystearic Acid from Oleic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 9,10-Dihydroxystearic acid (DHSA) is a valuable derivative of oleic acid with applications in cosmetics, personal care products, and as a coating agent for pigments.[1] It is an oxidation product of oleic acid and has been studied for its effects on glucose metabolism.[2] This document provides detailed protocols for the synthesis of this compound from oleic acid via three different methods: potassium permanganate (B83412) oxidation, performic acid epoxidation followed by hydrolysis, and a catalytic approach using phosphotungstic acid.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

| Parameter | Permanganate Oxidation | Performic Acid Hydroxylation | Catalytic Oxidation (Phosphotungstic Acid) |

| Principle Reagents | Oleic acid, NaOH, KMnO₄, HCl, Na₂SO₃ | Oleic acid, Formic acid, H₂O₂, NaOH, HCl | Oleic acid, Phosphotungstic acid, H₂O₂ |

| Stereochemistry | erythro (syn-addition) | Not specified, likely threo (anti-addition) | Not specified |

| Reaction Temperature | 10°C | 40°C | 30-80°C |

| Reaction Time | Approx. 1 hour | Approx. 3-5 hours | 3-5 hours |

| Reported Yield | 87% (recrystallized)[3] | 50-55% (recrystallized)[4], 68.8%[5] | 85-90%[6] |

| Crude Product M.P. | 81-88°C[3] | 85-90°C[4] | Not specified |

| Recrystallized M.P. | 132°C[3] | 90-92°C[4] | Not specified |

| Key Advantages | High yield, well-established | Avoids use of heavy metals | "Green" method, avoids strong acids and bases[6] |

| Key Disadvantages | Use of a heavy metal reagent | Use of corrosive formic acid | Requires specific catalyst |

Experimental Protocols